p-Anisidine methanesulphonic acid
CAS No.:
Cat. No.: VC17214050
Molecular Formula: C8H13NO4S
Molecular Weight: 219.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO4S |
|---|---|
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | methanesulfonic acid;4-methoxyaniline |
| Standard InChI | InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4) |
| Standard InChI Key | JYIBYDUTQANHBV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N.CS(=O)(=O)O |
Introduction
Chemical Identity and Structural Analysis
p-Anisidine methanesulphonic acid is a salt derived from the reaction of p-anisidine (4-methoxyaniline) and methanesulphonic acid. The compound’s molecular formula is C₈H₁₃NO₄S, with a molecular weight of 243.26 g/mol . Structurally, it consists of a p-anisidine moiety—a benzene ring substituted with methoxy (-OCH₃) and amino (-NH₂) groups at the para positions—coupled with a methanesulphonate anion (CH₃SO₃⁻).
Key Structural Features
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Aromatic Core: The benzene ring provides stability and enables electrophilic substitution reactions.
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Methoxy Group: Enhances electron density via resonance, influencing reactivity in dye synthesis .
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Sulphonate Group: Introduces solubility in polar solvents and acidic properties .
Table 1: Fundamental Properties of p-Anisidine Methanesulphonic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not explicitly listed* | |
| Molecular Formula | C₈H₁₃NO₄S | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Highly soluble in water |
Note: While the exact CAS for p-anisidine methanesulphonic acid is unspecified, related derivatives (e.g., 4-{[5-(benzyloxy)pentyl]oxy}-3-methoxyanilinium methanesulfonate) have CAS 15382-85-1 .
Synthesis and Manufacturing Pathways
The synthesis of p-anisidine methanesulphonic acid typically involves two primary steps: (1) preparation of p-anisidine and (2) sulfonation with methanesulphonic acid.
Synthesis of p-Anisidine
p-Anisidine (C₇H₉NO) is synthesized via methoxylation of nitrobenzene derivatives or reduction of p-nitroanisole . Key properties include:
Physicochemical Properties
Thermal Stability
p-Anisidine methanesulphonic acid decomposes at temperatures above 200°C, releasing sulfur oxides and carbon monoxide . Differential scanning calorimetry (DSC) reveals an endothermic peak at 185°C, corresponding to melting .
Solubility and Reactivity
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Water Solubility: >500 g/L at 25°C, facilitated by ionic interactions .
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Organic Solvents: Moderately soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO) .
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pH: Aqueous solutions exhibit pH ≈ 2.5 due to the sulphonate group’s acidity .
Industrial Applications
Dye Intermediate
p-Anisidine methanesulphonic acid serves as a precursor for azo dyes and reactive dyes, including:
Mechanism: The amino group undergoes diazotization, forming diazonium salts that couple with aromatic compounds to generate colored complexes .
Pharmaceutical Synthesis
In drug development, the compound acts as an intermediate for:
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Ciproquazone: A nonsteroidal anti-inflammatory drug (NSAID) synthesized via cyclization reactions involving methanesulphonic acid .
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Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria .
| PAC Level | Concentration (mg/m³) | Effect |
|---|---|---|
| PAC-1 | 15 | Mild respiratory irritation |
| PAC-2 | 50 | Reversible tissue damage |
| PAC-3 | 300 | Life-threatening effects |
Recent Research and Innovations
Advanced Dye Formulations
Recent studies highlight its role in environmentally friendly dyes with improved wash-fastness. For example, Reactive Red 222 achieves 95% fixation on cellulose fibers .
Pharmaceutical Derivatives
A 2024 patent describes 4-{[5-(benzyloxy)pentyl]oxy}-3-methoxyanilinium methanesulfonate (CAS 15382-85-1), a derivative with enhanced bioavailability for antiviral applications .
Catalytic Applications
Methanesulphonic acid derivatives are explored as catalysts in biodiesel production, offering higher efficiency than sulfuric acid .
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